Product packaging for Eldecalcitol (pre-form)(Cat. No.:CAS No. 201854-22-0)

Eldecalcitol (pre-form)

Cat. No.: B1142631
CAS No.: 201854-22-0
M. Wt: 490.72
Attention: For research use only. Not for human or veterinary use.
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Description

Eldecalcitol (pre-form), with the CAS registry number 201854-22-0, is a form of the synthetic vitamin D analog Eldecalcitol . Eldecalcitol itself, also known as ED-71, is a 2β-hydroxypropyloxy derivative of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol) . It has been approved for the treatment of osteoporosis , and researchers value it for its potent effects on bone metabolism. Its primary research applications and value lie in the study of bone biology and the pathophysiology and treatment of metabolic bone diseases like osteoporosis . Preclinical studies in ovariectomized (OVX) rat models, a standard for postmenopausal osteoporosis research, have demonstrated that Eldecalcitol effectively suppresses bone resorption more strongly than other vitamin D analogs like alfacalcidol, while maintaining bone formation . This leads to a significant increase in bone mineral density (BMD) . Its mechanism of action is mediated through binding to the vitamin D receptor (VDR), though with a lower affinity than calcitriol . A key characteristic is its very high affinity for serum vitamin D-binding protein (DBP), which is about 4.2 times greater than that of 1,25(OH)2D3 . This high DBP binding results in a uniquely long plasma half-life, prolonging its biological effects in experimental models . Upon VDR activation, Eldecalcitol modulates gene expression to enhance intestinal calcium absorption . In bone, it reduces the number of osteoclasts and suppresses bone resorption parameters by reducing RANKL-positive cells on the bone surface . It also promotes focal bone formation independent of prior bone resorption, a process known as bone minimodeling . Clinical trials have shown that Eldecalcitol is effective in increasing lumbar and hip BMD and in reducing the incidence of vertebral and wrist fractures in osteoporotic patients . This product is presented for research applications only.

Properties

CAS No.

201854-22-0

Molecular Formula

C₃₀H₅₀O₅

Molecular Weight

490.72

Synonyms

(1R,2R,3R)-5-((Z)-2-((1R,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-2-(3-hydroxypropoxy)-4-methylcyclohex-4-ene-1,3-diol;  (1α,2β,3β,6Z)-2-(3-Hydroxypropoxy)-9,10-secocholesta-5(10),6,8-triene-1,3

Origin of Product

United States

Chemical Synthesis and Precursor Studies of Eldecalcitol

Elucidation of Synthetic Pathways for Eldecalcitol (B1671164) and its Analogs

More recent developments have focused on creating scalable and highly stereoselective synthetic routes. researchgate.netacs.org These industrial-scale syntheses often feature the elimination of chromatographic purification for key early intermediates and the use of highly efficient reactions like the Sharpless epoxidation. acs.org

Key Reaction Methodologies (e.g., Diels-Alder Reaction)

Several key reaction methodologies are pivotal in the synthesis of Eldecalcitol and its analogs.

Diels-Alder Reaction: The Diels-Alder reaction, a powerful tool for forming six-membered rings, is utilized in the assembly of the Eldecalcitol molecule. wikipedia.orgiitk.ac.inwikipedia.org This cycloaddition reaction between a conjugated diene and a dienophile allows for the stereoselective construction of the core cyclic framework. wikipedia.orgiitk.ac.inwikipedia.org A Cookson-type reagent is often used as a dienophile to protect the unstable conjugated diene of a synthetic intermediate, which can then be regenerated via a retro-Diels-Alder reaction. researchgate.net

Trost Coupling Reaction: This palladium-catalyzed coupling reaction is a key step in many convergent syntheses of Eldecalcitol. nih.govnih.gov It facilitates the formation of the triene system by joining the A-ring fragment (an ene-yne) and the C/D-ring fragment (a bromomethylene). nih.gov

Horner-Wadsworth-Emmons (HWE) Olefination: This reaction provides an alternative and often more efficient method for coupling the A-ring and C/D-ring fragments. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.

Palladium-Catalyzed Alkylative Cyclization: This methodology is crucial for constructing the A-ring fragment, coupling ene-ynes to bromomethylenes to form the triene framework of vitamin D3 analogs. researchgate.net

Sharpless Epoxidation: This reaction is employed in large-scale syntheses to create a key epoxide intermediate with high diastereoselectivity. acs.org

Stereochemical Considerations in Synthesis

The biological activity of Eldecalcitol is highly dependent on its specific stereochemistry. Therefore, controlling the stereochemistry at multiple chiral centers is a critical aspect of its synthesis.

The synthesis of the A-ring synthon presents a significant challenge due to the need for precise stereoselective control of the C-1, C-2, and C-3 positions. acs.org Early approaches derived these chiral centers from D-mannitol to ensure high fidelity in installing the three contiguous stereogenic centers. acs.org Other strategies have utilized C2-symmetrical epoxides as a common starting material for the synthesis of all possible A-ring diastereomers. iiarjournals.org

The coupling reactions, such as the Trost coupling and HWE olefination, must also be performed under conditions that preserve the desired stereochemistry of the fragments being joined. The relative stereochemistry of the starting materials is generally preserved in the final product due to the concerted nature of reactions like the Diels-Alder cycloaddition. iitk.ac.in

Research on Eldecalcitol Precursors and Intermediates

The study of Eldecalcitol precursors is essential for understanding its synthesis, metabolism, and for the development of more efficient production methods.

Theoretical Pre-forms and Their Chemical Characterization

Theoretical pre-forms of Eldecalcitol are compounds that are structurally related and can be chemically converted to the final product. Research has focused on synthesizing various A-ring and C/D-ring fragments as key precursors.

The A-ring fragment is often an ene-yne, and its synthesis can be achieved from starting materials like D-glucose. researchgate.net The C/D-ring fragment is typically derived from precursors like Grundman's ketone, which itself can be synthesized from vitamin D3. researchgate.net The characterization of these precursors involves standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and stereochemistry.

Precursor Type Example Starting Material Key Synthetic Steps
A-Ring Fragment Ene-yneD-glucose researchgate.netStereoselective construction of C2α-modified ring researchgate.net
C/D-Ring Fragment BromomethyleneVitamin D3 researchgate.netIntramolecular C-H hydroxylation researchgate.net

Metabolic Precursors and Their in vitro Conversion Mechanisms

Eldecalcitol itself is an analog of the active vitamin D metabolite, 1α,25-dihydroxyvitamin D3 (calcitriol). nih.gov Understanding the metabolic pathways of Eldecalcitol and its precursors is crucial.

In vivo, vitamin D3 is first hydroxylated in the liver to form 25-hydroxyvitamin D3 and then in the kidney to form the active calcitriol (B1668218). clockss.org Eldecalcitol is designed to be resistant to metabolic degradation by the enzyme CYP24A1, which is responsible for the breakdown of calcitriol. nih.gov This resistance is attributed to the presence of the 3-hydroxypropoxy group at the 2β-position, which interferes with the binding of Eldecalcitol to the active site of CYP24A1. nih.gov

In vitro studies using human liver microsomes have been conducted to investigate the metabolism of Eldecalcitol. These studies help in identifying the metabolic products and the enzymes involved in the conversion process.

Derivatization Strategies for Research Purposes

To explore the structure-activity relationships and to develop analogs with potentially improved therapeutic profiles, various derivatization strategies have been employed for Eldecalcitol. These modifications often target specific positions on the molecule.

Epimerization: The synthesis of epimers of Eldecalcitol, where the stereochemistry at one or more chiral centers is inverted, has been a key area of research. nih.gov For example, 20-epi-eldecalcitol, a diastereomer with an inverted methyl group at the 20-position, has shown enhanced biological activities compared to Eldecalcitol. nih.gov Other synthesized epimers include 1-epi-eldecalcitol, 3-epi-eldecalcitol, and 1,3-diepi-eldecalcitol. nih.gov

Modification of the Side Chain: Analogs with modified side chains have been synthesized to investigate their impact on biological activity.

Functionalization at C-2: Novel 2α-functionalized 1α,25-dihydroxyvitamin D3 derivatives, which are C2-epimers of Eldecalcitol and its analogs, have been developed. researchgate.net

Synthesis of Epimers and Structural Variants for Mechanistic Probing

To elucidate the precise mechanisms of action and structure-activity relationships of eldecalcitol, various epimers and structural analogs have been synthesized. These compounds serve as invaluable chemical tools for probing interactions with biological targets like the vitamin D receptor (VDR) and metabolic enzymes. researchgate.net

One significant area of investigation has been the synthesis of epimers, which are diastereomers that differ in configuration at only one stereogenic center. The synthesis of 20-epi-eldecalcitol, an epimer at the C-20 position of the side chain, was achieved through a convergent synthetic approach. nih.gov This strategy involves the coupling of an A-ring fragment with a C/D-ring fragment. In this case, a C/D-ring precursor with the inverted C-20 configuration was utilized. Studies with this epimer have provided insights into how the stereochemistry of the side chain influences biological activity, such as the regulation of cell proliferation. nih.gov

Another key analog developed for mechanistic studies is the C2-epimer of eldecalcitol, 2α-(3-hydroxypropoxy)-1α,25(OH)₂D₃, also known as O2C3. mdpi.com The synthesis of O2C3 and other C2α-substituted analogs allows for a direct comparison with eldecalcitol, which possesses the substituent at the 2β-position. mdpi.commdpi.com These syntheses often start from key intermediates used in the production of eldecalcitol itself, such as a 1,2α-epoxide. iiarjournals.org The regio- and stereoselective cleavage of this epoxide ring is a critical step, where different reaction conditions or nucleophiles can be employed to generate analogs with modified A-rings. Comparing the metabolic profiles of eldecalcitol and O2C3 by enzymes like CYP24A1 has revealed the importance of the 2β-substituent for metabolic stability. mdpi.com

Beyond simple epimers, other structural variants have been created. These include analogs with modifications at the C-1, C-3, and C-19 positions, as well as deoxy-analogs lacking hydroxyl groups at the C-1 or C-25 positions. researchgate.net For instance, C-3 substituted 25-hydroxyvitamin D₃ analogues have been synthesized to serve as tools for direct measurement in biological samples. researchgate.net The general synthetic routes, such as the initial 27-step linear synthesis and the more efficient convergent synthesis, provide the framework for creating these diverse structures. nih.gov The convergent method, based on a Trost coupling reaction, is particularly adaptable for producing different analogs by joining various synthesized A-ring and C/D-ring fragments. iiarjournals.orgnih.gov

Table 1: Selected Eldecalcitol Epimers and Structural Variants

Compound Name Structural Modification Purpose of Synthesis
20-epi-Eldecalcitol Inversion of stereochemistry at the C-20 position. nih.gov To study the influence of side-chain stereochemistry on biological activity. nih.gov
O2C3 (2α-(3-hydroxypropoxy)-1α,25(OH)₂D₃) The 3-hydroxypropoxy group is at the C2α position instead of the C2β position. mdpi.com To investigate the role of the C2 substituent's stereochemistry on metabolism and VDR interaction. mdpi.com
1-deoxy and 25-deoxy analogs Removal of the hydroxyl group at the C-1 or C-25 position, respectively. researchgate.net To probe the importance of specific hydroxyl groups for biological function. researchgate.net

Introduction of Reporter Groups for Biological Studies

To facilitate the study of eldecalcitol in complex biological systems, derivatives incorporating reporter groups have been synthesized. These labeled compounds are essential for a variety of applications, including quantification in biological fluids, visualization in tissues, and elucidation of molecular interactions.

Biotinylation Biotinylated conjugates of vitamin D analogs have been developed as tools to directly measure their levels in biological samples. researchgate.net The synthesis involves creating a derivative of the vitamin D analog that can be covalently linked to biotin (B1667282), often through a spacer arm. The spacer group is crucial as it influences the ability of antibodies to bind to the analog-vitamin D binding protein (DBP) complex, a key step in many assay formats. researchgate.net The high-affinity interaction between biotin and streptavidin (or avidin) can then be exploited for detection and purification purposes, for example, in enzyme-linked immunosorbent assays (ELISAs) or affinity chromatography.

Isotopic Labeling Isotopically labeled versions of eldecalcitol, such as Eldecalcitol-d6, have been synthesized. medchemexpress.com In Eldecalcitol-d6, six hydrogen atoms are replaced with deuterium. Deuterium labeling creates a heavier version of the molecule that is chemically identical to the unlabeled compound but can be distinguished by mass spectrometry. This makes it an ideal internal standard for quantitative analysis in clinical mass spectrometry, allowing for precise measurement of eldecalcitol concentrations in patient samples by correcting for variations during sample preparation and analysis. medchemexpress.com

Fluorescent Labeling While direct fluorescent labeling of the eldecalcitol molecule is less commonly detailed, fluorescent probes are widely used in related biological studies to understand its effects. For instance, fluorescently labeled antibodies are used in immunofluorescence staining to visualize the expression of proteins affected by eldecalcitol, such as CD4, IL-17A, and FOXP3. frontiersin.org In other studies, fluorescent molecules like calcein (B42510) are used as labels to visualize and quantify new bone formation in response to eldecalcitol treatment. plos.orgbiorxiv.org Furthermore, Alexa Fluor-labeled siRNA has been used in mechanistic studies to investigate the genetic pathways influenced by eldecalcitol in cell culture models. plos.orgbiorxiv.org These techniques, while not modifying eldecalcitol itself, are critical for studying its biological functions at the cellular and tissue levels.

Table 2: Eldecalcitol Analogs with Reporter Groups and Related Probes

Reporter Type Example Application
Biotinylation Biotinylated C-3 substituted 25-hydroxyvitamin D₃ analogues. researchgate.net Used as tools for direct measurement of vitamin D levels in biological samples. researchgate.net
Isotopic Labeling Eldecalcitol-d6. medchemexpress.com Serves as an internal standard for clinical mass spectrometry to quantify eldecalcitol. medchemexpress.com
Fluorescent Probes Calcein, Alexa Fluor-labeled siRNA, Fluorescently-labeled antibodies. frontiersin.orgplos.orgbiorxiv.org Used to analyze bone formation, track siRNA in transfection studies, and visualize protein expression in cells and tissues to study eldecalcitol's biological effects. frontiersin.orgplos.orgbiorxiv.org

Molecular and Cellular Mechanisms of Action

Vitamin D Receptor (VDR) Interaction Dynamics

The VDR is a nuclear receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR). nih.govmdpi.com This complex then binds to specific DNA sequences known as vitamin D responsive elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govmdpi.com

Eldecalcitol (B1671164) exhibits a lower binding affinity for the VDR compared to calcitriol (B1668218). nih.govdovepress.complos.orgncats.iofrontiersin.org Reports indicate that eldecalcitol's affinity for the VDR is approximately 44.6% to less than half that of calcitriol. nih.govscispace.comresearchgate.net Despite this weaker binding, eldecalcitol demonstrates potent biological activity. Some studies suggest that the introduction of a hydroxypropoxy group at the 2β-position of eldecalcitol enhances its selectivity for bone tissue over intestinal VDR, which may contribute to a reduced risk of hypercalcemia. smolecule.com In silico analysis suggests that the 3-hydroxypropyloxy (3-HP) group of eldecalcitol can form supplementary hydrogen bonds and CH–π interactions, contributing to its binding to the VDR.

Table 1: Comparative VDR Binding Affinity of Eldecalcitol

Compound Relative VDR Binding Affinity (%)
Calcitriol (1,25(OH)2D3) 100

The binding of a ligand to the VDR's ligand-binding domain (LBD) induces conformational changes that are critical for its function. mdpi.comacs.orgnih.gov This change, particularly in the activation function 2 (AF-2) region, facilitates the dissociation of corepressors and the recruitment of coactivator proteins. mdpi.comacs.org The stabilized eldecalcitol-VDR complex is a key factor in its mechanism of action. nih.gov X-ray crystal structure analysis of a vitamin D derivative in complex with the rat VDR-LBD revealed that the most significant positional shift compared to the calcitriol/VDR-LBD complex occurs at helix 11. researchgate.net While specific details on the conformational changes induced solely by eldecalcitol are limited, it is understood that like other VDR agonists, it promotes a transcriptionally active conformation of the receptor.

The key structural feature of eldecalcitol is the presence of a hydroxypropyloxy group at the 2β-position of the A-ring. nih.govdovepress.comncats.io This modification is central to its unique biological profile. The Z-ethylidene configuration of a phosphine (B1218219) oxide intermediate used in eldecalcitol synthesis is designed to optimize VDR binding by aligning the phosphine oxide with hydrophobic pockets within the receptor. vulcanchem.com The 3-hydroxypropoxy substituent at the 2β position is credited with eldecalcitol's high affinity for the serum DBP. scispace.com In silico modeling further suggests that the 3-HP group provides additional hydrogen bonds and CH-π interactions for its binding to the VDR.

Ligand-Induced Conformational Changes of VDR

Vitamin D Binding Protein (DBP) Interaction Dynamics

DBP is the primary carrier protein for vitamin D and its metabolites in the circulation. The interaction of eldecalcitol with DBP significantly influences its pharmacokinetics and, consequently, its biological activity.

Eldecalcitol demonstrates a significantly higher binding affinity for DBP compared to calcitriol. nih.govdovepress.complos.orgncats.iofrontiersin.org This affinity has been reported to be 4.22 times or 422% that of calcitriol. nih.govresearchgate.net This strong binding to DBP is believed to be a major contributor to eldecalcitol's prolonged plasma half-life and stability. plos.orgresearchgate.net The tight binding is thought to protect eldecalcitol from metabolic degradation, particularly 24-hydroxylation, a key catabolic pathway for vitamin D compounds. researchgate.net In silico modeling has indicated that the 3-hydroxypropyloxy group of eldecalcitol forms additional hydrogen bonds with DBP, which may account for this enhanced affinity. researchgate.net However, one study in DBP-ablated mice suggested that while DBP significantly affects the circulating levels of vitamin D compounds, it may not be the sole factor responsible for the greater efficacy of eldecalcitol on bone and mineral metabolism. nih.gov

Table 2: Comparative DBP Binding Affinity of Eldecalcitol

Compound Relative DBP Binding Affinity (%)
Calcitriol (1,25(OH)2D3) 100

When compared to other vitamin D analogs, eldecalcitol's high affinity for DBP is a distinguishing feature. nih.govdovepress.complos.orgncats.io For instance, compared to calcitriol, eldecalcitol's affinity for DBP is substantially higher. nih.govdovepress.complos.orgncats.io This is in contrast to its weaker VDR binding affinity. nih.govdovepress.complos.orgncats.io The higher DBP affinity of eldecalcitol is speculated to be a reason for its greater potency in stimulating intestinal absorption of calcium and phosphate (B84403) compared to calcitriol in chronic administration studies. researchgate.net This strong DBP binding contributes to a longer plasma half-life for eldecalcitol than for calcitriol. nih.govdovepress.comncats.io

DBP Binding Affinity and its Mechanistic Role in Compound Stability

Intracellular Signaling Cascades Modulated by Eldecalcitol

Eldecalcitol, a synthetic analog of the active form of vitamin D, exerts its effects by modulating a variety of intracellular signaling cascades. Its primary interaction is with the vitamin D receptor (VDR), which allows it to influence the transcription of numerous genes involved in calcium and phosphate metabolism, as well as bone remodeling. patsnap.com This genomic signaling is central to its mechanism of action, but research also points to its influence on other significant pathways.

Genomic Signaling Pathways

Eldecalcitol's binding to the VDR initiates a cascade of genomic events that regulate bone homeostasis. This interaction is key to its therapeutic effects, influencing both bone resorption and formation through the modulation of specific gene expression.

Eldecalcitol has been shown to regulate the transcription of several key genes involved in bone and calcium metabolism. While it is known to inhibit bone resorption, it also has complex effects on osteoblasts, the cells responsible for bone formation. nih.gov

CYP24A1: Studies have indicated that Eldecalcitol can regulate the expression of CYP24A1, a gene involved in vitamin D metabolism. dovepress.com

RANKL/OPG: Eldecalcitol has been observed to suppress the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL) in osteoblasts. nih.gov RANKL is a key factor in the formation and activation of osteoclasts, the cells that break down bone tissue. By down-regulating RANKL, Eldecalcitol can inhibit bone resorption. nih.gov The RANKL/osteoprotegerin (OPG) ratio is a critical determinant of bone resorption, and Eldecalcitol has been shown to increase this ratio in certain in vitro conditions, suggesting a complex regulatory role. nih.gov

c-Fos: The proto-oncogene c-Fos is an early response gene that can be induced by various stimuli and is involved in cell proliferation, differentiation, and apoptosis. nih.govplos.orgxiahepublishing.com Its transcription is regulated by multiple signaling pathways, including those involving MAP kinases. nih.gov In the context of bone, c-Fos is a component of the AP-1 transcription factor, which plays a role in osteoclast differentiation. researchgate.net

Table 1: Gene Transcription Regulated by Eldecalcitol

GeneFunctionEffect of Eldecalcitol
CYP24A1Metabolizes vitamin DRegulates expression dovepress.com
RANKLPromotes osteoclast formation and activitySuppresses expression in osteoblasts nih.gov
OPGInhibits osteoclast formationModulates the RANKL/OPG ratio nih.gov
c-FosComponent of AP-1 transcription factor, involved in cell differentiationIndirectly influenced through various signaling pathways nih.govresearchgate.net

Recent research has highlighted the role of Eldecalcitol in modulating the PI3K/AKT/FOXOs signaling pathway, particularly in the context of muscle health. In a study on orchiectomized mice, Eldecalcitol was found to prevent muscle loss by activating this pathway. nih.gov The key findings from this research indicate that Eldecalcitol:

Promotes the phosphorylation of PI3K and AKT. nih.gov

Inhibits the transcription factors FOXO1 and FOXO3. nih.gov

This modulation of the PI3K/AKT/FOXOs pathway suggests that Eldecalcitol may have therapeutic potential beyond bone health, extending to conditions like sarcopenia. nih.govresearchgate.netnih.gov The activation of this pathway is associated with the inhibition of protein degradation in muscle tissue. nih.gov Furthermore, studies suggest that 1,25-dihydroxyvitamin D, the parent compound of Eldecalcitol, can activate PI3K/Akt signaling, leading to the downregulation of non-phosphorylated FOXO1 and subsequent suppression of muscle protein degradation. shinkomonji-hp.jp

Eldecalcitol has been shown to influence the STAT3/STAT5 signaling pathway, which is crucial for immune cell differentiation and function. In a study investigating diabetes-associated periodontitis, Eldecalcitol was found to exert preventative effects by partially rectifying the imbalance of Th17 and Treg cells. This was achieved through the regulation of STAT3/STAT5 signaling. nih.govdntb.gov.ua The study demonstrated that Eldecalcitol treatment led to:

Increased levels of phosphorylated STAT5 (p-STAT5). nih.govdntb.gov.ua

Decreased levels of phosphorylated STAT3 (p-STAT3). nih.govdntb.gov.ua

This differential regulation of STAT3 and STAT5 phosphorylation suggests a mechanism by which Eldecalcitol can modulate immune responses in inflammatory conditions. nih.govdntb.gov.uaresearchgate.net The JAK/STAT pathway is a known signaling cascade, and it is hypothesized that Eldecalcitol may regulate the phosphorylation of STAT3 and STAT5 through intermediary factors. nih.gov

Eldecalcitol has been found to interact with the PPARγ/NF-κB signaling pathway, particularly in the context of endothelial function. In a study on ovariectomized rats, Eldecalcitol was shown to ameliorate endothelial dysfunction through an antioxidative effect mediated by the normalization of the PPARγ/NF-κB signaling pathway. oup.com Key findings include:

Eldecalcitol increased the expression of PPARγ in the femoral arteries of ovariectomized rats. oup.combioscientifica.com

It decreased the expression of the NF-κB p65 subunit. oup.comoup.combone-abstracts.org

This led to a reduction in Nox4 expression and nitrotyrosine content, indicating a decrease in oxidative stress. oup.comoup.combone-abstracts.org

These findings suggest that Eldecalcitol may have a protective effect on the vasculature by modulating this pathway. oup.combioscientifica.com

The influence of Eldecalcitol on the Notch and Wnt/β-catenin signaling pathways has been investigated, particularly in the context of glucocorticoid-induced osteoporosis (GIOP). A study demonstrated that Eldecalcitol could prevent GIOP by enhancing osteogenic differentiation through the regulation of these pathways. researchgate.netnih.govnih.gov The research indicated that Eldecalcitol:

Elevated the expression levels of GSK3-β and β-catenin. nih.gov

Reduced the expression of Notch. nih.gov

The study also showed that inhibiting Wnt signaling or overexpressing Notch could reverse the positive effects of Eldecalcitol on osteoblast differentiation. nih.gov This suggests a complex interplay where Eldecalcitol promotes bone formation by modulating the balance between the Wnt/β-catenin and Notch signaling pathways. researchgate.netnih.govnih.gov The Wnt/β-catenin pathway is known to be crucial for osteoblast differentiation and bone formation. mdpi.com

Nrf2/HO-1 Signaling Pathway Activation

Eldecalcitol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. tandfonline.comnih.govtandfonline.com

In a study investigating the effects of eldecalcitol on human gingival fibroblasts (HGFs), pretreatment with eldecalcitol was found to activate the Nrf2/HO-1 signaling pathway. tandfonline.com This activation was associated with the inhibition of lipopolysaccharide (LPS)-induced pyroptosis, a form of inflammatory cell death. tandfonline.comnih.gov Specifically, eldecalcitol treatment led to an increase in the expression of Nrf2 and its downstream target, HO-1. medchemexpress.com The protective effect of eldecalcitol against pyroptosis was significantly diminished when Nrf2 was inhibited by ML385, confirming the essential role of the Nrf2 pathway in its mechanism of action. tandfonline.comnih.gov

The activation of the Nrf2/HO-1 pathway by eldecalcitol helps to mitigate the inflammatory response by reducing the production of reactive oxygen species (ROS). tandfonline.comnih.gov Studies have shown that other compounds that activate this pathway can also inhibit pyroptosis, highlighting the therapeutic potential of targeting this pathway in inflammatory conditions. spandidos-publications.com

Enzymatic Metabolism and Degradation Resistance

A key feature of eldecalcitol that distinguishes it from the natural active form of vitamin D is its resistance to metabolic degradation, particularly by the enzyme CYP24A1. This resistance contributes to its prolonged biological activity.

Resistance to CYP24A1-Mediated Catabolism

Eldecalcitol exhibits significant resistance to catabolism by CYP24A1, the primary enzyme responsible for the degradation of 1α,25(OH)₂D₃. nih.govespeyearbook.orgphysiology.orgmdpi.com The introduction of a hydroxypropoxy group at the 2β position of the molecule sterically hinders the access of CYP24A1 to the side chain, which is the primary site of catabolic hydroxylation. mdpi.com

In vitro studies using recombinant human CYP24A1 have demonstrated that the catalytic efficiency (kcat/Km) for the 24- or 23-hydroxylation of eldecalcitol is only about 3% of that for 1α,25(OH)₂D₃. nih.govnih.gov This marked resistance to CYP24A1-mediated degradation is a critical property that contributes to the prolonged half-life and enhanced potency of eldecalcitol in target cells. nih.gov

Identification of Other Metabolic Enzymes (in vitro)

While resistant to CYP24A1, eldecalcitol is metabolized by other enzymes. In vitro studies using human liver and small intestine microsomes have identified CYP3A4 as one of the cytochrome P450 isoforms involved in its metabolism. nih.govnih.gov However, the specific inhibitor of CYP3A4, ketoconazole, only reduced the metabolic activity in human liver microsomes by 36%, suggesting the involvement of other enzymes. nih.govnih.gov

Further investigation revealed that the metabolism of eldecalcitol was significantly inhibited by cyanide, leading to the hypothesis that sterol C4-methyl oxidase-like protein (SC4MOL) plays a role. nih.govnih.gov Subsequent experiments with recombinant human SC4MOL confirmed its ability to metabolize eldecalcitol. nih.govnih.gov Among the enzymes identified, SC4MOL appears to be the most significant contributor to the metabolism of eldecalcitol in vitro. nih.govnih.gov

Characterization of Metabolic Products (in vitro)

The primary metabolic transformation of eldecalcitol observed in in vitro systems is the conversion to 1α,2β,25-trihydroxyvitamin D₃ (1α,2β,25(OH)₃D₃). nih.govnih.gov This metabolite is formed through the action of both CYP3A4 and SC4MOL in human small intestine and liver microsomes. nih.govnih.govresearchgate.net

The kinetic parameters of CYP24A1 for this metabolite have also been examined. The Km value for 1α,2β,25(OH)₃D₃ was found to be similar to that of eldecalcitol; however, the kcat value was 3.5 times higher. nih.gov This indicates that while the primary metabolite has a similar affinity for the catabolic enzyme, it is turned over more rapidly once bound. nih.gov

Cellular and Tissue Level Research in Preclinical Models

Effects on Osteoblast Biology

Eldecalcitol's influence on osteoblasts, the cells responsible for bone formation, has been a subject of extensive preclinical investigation. These studies, primarily in cellular and animal models, have revealed a complex and context-dependent regulatory role for this vitamin D analog.

The impact of eldecalcitol (B1671164) on the differentiation and maturation of osteoblasts is multifaceted, with findings varying based on the experimental model. In vitro studies using the MC3T3-E1 pre-osteoblast cell line have shown that direct application of eldecalcitol can inhibit the expression of key osteogenic markers. nih.gov Specifically, a decrease in the mRNA expression of alkaline phosphatase (ALP) and Runt-related transcription factor 2 (RUNX2) was observed. nih.gov However, this inhibitory effect is reversed when osteoblasts are co-cultured with a supernatant from bone resorption activities, which is intended to mimic the local microenvironment of bone remodeling in vivo. nih.gov In this more complex setting, the net effect of eldecalcitol on osteogenesis becomes positive. nih.gov

The table below summarizes the key findings on the effect of eldecalcitol on osteoblast differentiation and maturation from various preclinical studies.

Experimental ModelKey Markers AnalyzedObserved Effect of EldecalcitolReference
MC3T3-E1 pre-osteoblast cellsALP, RUNX2 mRNAInhibition of expression when administered alone. nih.gov
MC3T3-E1 cells with bone resorption supernatantOsteogenic markersPositive net effect on osteogenesis. nih.gov
Mouse modelsRANKL expression in osteoblastsEnhances differentiation to RANKL-poor mature osteoblasts. researchgate.netnih.govresearchgate.net
Ovariectomized (OVX) ratsPreosteoblast differentiationStimulated differentiation into mature osteoblasts. nih.govresearchgate.net
Diabetic (db/db) miceALP, RUNX2, COL-1Increased expression in the tibial metaphysis. mdpi.com

The influence of eldecalcitol on the proliferation of osteoblasts appears to be inhibitory in some preclinical models. Studies utilizing the MC3T3-E1 pre-osteoblast cell line have reported that treatment with eldecalcitol can lead to a significant decrease in cell viability. nih.gov Furthermore, research on pre-osteoblasts from ovariectomized (OVX) rats has suggested that eldecalcitol does not stimulate their proliferation. researchgate.net

Eldecalcitol has demonstrated a positive effect on the mineralization of the extracellular matrix, a critical step in bone formation. In studies involving rats with glucocorticoid-induced osteoporosis, eldecalcitol was found to enhance mineralization. dovepress.com Research using a human pre-osteoblastic cell line has indicated that treatment with a vitamin D analog before the onset of mineralization results in an accelerated and enhanced process. eur.nl This suggests that eldecalcitol may prepare the matrix for mineral deposition. In diabetic mouse models, changes in RUNX2 levels following eldecalcitol treatment pointed towards alterations in both osteoblast differentiation and mineralization. mdpi.com

Regulation of Osteoblast Proliferation

Effects on Osteoclast Biology

Eldecalcitol's primary therapeutic effect in osteoporosis is attributed to its potent inhibition of bone resorption, which is mediated through its actions on osteoclasts, the cells that break down bone tissue.

A substantial body of preclinical evidence demonstrates that eldecalcitol effectively suppresses the differentiation and formation of osteoclasts. researchgate.netnih.gov A key mechanism underlying this effect is the downregulation of RANKL expression in osteoblasts. nih.gov Since RANKL is essential for osteoclastogenesis, its reduction by eldecalcitol leads to a decreased formation of new osteoclasts. nih.gov Histological analyses in ovariectomized (OVX) rat models have confirmed that eldecalcitol treatment reduces the number of osteoclasts. researchgate.netnih.govresearchgate.net This inhibitory effect on osteoclast formation has been observed without a direct impact on the number of osteoclast precursors in the bone marrow. nih.gov Instead, eldecalcitol appears to alter the local microenvironment to be less conducive to osteoclastogenesis. nih.gov

The table below details the findings from preclinical studies on eldecalcitol's inhibition of osteoclast differentiation and formation.

Experimental ModelKey FindingsMechanism of ActionReference
Ovariectomized (OVX) ratsReduced osteoclast number and bone resorption parameters.Poorly developed preosteoblastic layer with less cell-to-cell contact. nih.gov
Mouse modelsSuppressed RANKL expression in osteoblasts.Did not affect the number of osteoclast precursors in bone marrow. nih.gov
Ovariectomized (OVX) ratsReduced osteoclast numbers.Diminished osteoclastic activity without promoting apoptosis. dovepress.com
Diabetic (db/db) miceReduced number of TRAP-positive osteoclasts.Inhibition of osteoclast activity. mdpi.com
Periodontitis mouse modelsDecreased osteoclastic bone resorption capacity.Reduction in the RANKL/OPG expression ratio. frontiersin.org

Modulation of Osteoclast Activity and Function

Bone Remodeling Unit and Bone Minimodeling Research

Eldecalcitol has been shown to have a distinct effect on bone remodeling. In animal models of osteoporosis, it suppresses bone resorption to a greater extent than alfacalcidol (B1684505), while having a similar effect on bone formation. scispace.comnih.gov This leads to a net increase in bone mineral density (BMD). scispace.comnih.gov

A key finding is that Eldecalcitol promotes a process known as "bone minimodeling". nih.govscispace.comnih.gov This is a type of focal bone formation that occurs independently of prior bone resorption, a departure from the typical coupled remodeling process. nih.govscispace.comnih.gov In this process, new bone matrix is deposited directly onto the existing bone surface. researchgate.net Studies in ovariectomized rats have demonstrated that Eldecalcitol induces minimodeling-based bone formation, particularly in the epiphyses of long bones. nih.govmdpi.com This effect is associated with an inhibition of sclerostin synthesis in the newly formed bone. nih.gov In contrast, remodeling-based bone formation is more prevalent in untreated or sham-operated animals. nih.gov The induction of minimodeling contributes to an increase in bone volume and trabecular thickness. mdpi.com

ModelKey Findings on Bone Remodeling
Ovariectomized (OVX) RatsReduced osteoclast number and bone resorption parameters. scispace.comnih.gov
Promoted focal bone formation independent of bone resorption (bone minimodeling). nih.govscispace.comnih.gov
Induced minimodeling-based bone formation preferentially in the epiphyses. nih.govmdpi.com
Increased bone volume and trabecular thickness. mdpi.com
Ovariectomized cynomolgus monkeysSuppressed bone turnover markers. nih.gov
Suppressed both bone formation and resorption parameters in trabecular bone. nih.gov
Increased lumbar bone mineral density. nih.gov

Research on Bone Marrow Stromal Cells (BMSCs)

Impact on BMSC Osteogenic Differentiation

Eldecalcitol's influence on the osteogenic differentiation of bone marrow stromal cells (BMSCs) appears to be complex and context-dependent. Some in vitro research using MC3T3-E1 pre-osteoblast cells suggests that Eldecalcitol alone can inhibit osteoblastic differentiation. scispace.com However, when these cells are cultured in the presence of a bone resorption supernatant, which mimics the in vivo microenvironment, the net effect of Eldecalcitol on osteogenesis becomes positive. scispace.com

Further studies indicate that Eldecalcitol may promote the differentiation of preosteoblasts rather than their proliferation. nih.gov This can lead to a less developed preosteoblastic layer, reducing cell-to-cell contact between preosteoblasts and osteoclast precursors, which in turn suppresses osteoclast formation. nih.gov In a diabetic osteoporosis mouse model, the combination of Eldecalcitol and exendin-4 (B13836491) was found to synergistically induce the osteogenic differentiation of BMSCs by promoting the polarization of M2 macrophages. nih.govnih.gov

Inhibition of BMSC Senescence

Recent research has highlighted Eldecalcitol's role in combating cellular senescence in BMSCs, a factor implicated in postmenopausal osteoporosis. frontiersin.orgpostersessiononline.eu Studies in ovariectomized rats have shown that Eldecalcitol can prevent bone loss by inhibiting the senescence of BMSCs. frontiersin.orgpostersessiononline.eunih.gov This effect is mediated through the regulation of the SIRT1-Nrf2 signaling pathway. nih.govresearchgate.net Eldecalcitol was found to increase the expression of SIRT1 and Nrf2, and inhibiting these factors diminished Eldecalcitol's anti-senescence effects. nih.gov Furthermore, Eldecalcitol has been shown to suppress the levels of reactive oxygen species in BMSCs. nih.gov

ModelKey Findings on BMSC Senescence
Ovariectomized (OVX) RatsInhibited BMSC senescence. frontiersin.orgpostersessiononline.eunih.gov
Prevented bone loss by regulating BMSC senescence. frontiersin.orgpostersessiononline.eu
Regulated the SIRT1-Nrf2 signaling pathway to inhibit senescence. nih.govresearchgate.net
Suppressed reactive oxygen species levels in BMSCs. nih.gov

Immunomodulatory Effects on Bone and Connective Tissues

Regulation of Th17/Treg Cell Balance in Bone Microenvironment

Eldecalcitol exhibits immunomodulatory effects within the bone microenvironment, particularly by influencing the balance between T helper 17 (Th17) cells and regulatory T (Treg) cells. An imbalance in the Th17/Treg ratio is associated with inflammatory bone loss. nih.gov

In a mouse model of diabetes-associated periodontitis, Eldecalcitol was shown to prevent alveolar bone loss by partially correcting the Th17/Treg cell imbalance. nih.govnih.gov It achieved this by decreasing the number of pro-inflammatory Th17 cells and increasing the number of anti-inflammatory Treg cells. nih.gov This shift in the Th17/Treg ratio was observed both systemically and locally in the alveolar bone. nih.govnih.gov The mechanism behind this regulation involves the STAT3/STAT5 signaling pathway. nih.gov Furthermore, in a model of type 2 diabetes, Eldecalcitol was found to promote the differentiation of CD4+ T cells into Treg cells. nih.govnih.gov

Effects on Macrophage Polarization and Function

Eldecalcitol has been shown in preclinical studies to modulate macrophage function, particularly by promoting a shift towards the M2, or "alternatively activated," macrophage phenotype. This polarization is critical for tissue repair and the resolution of inflammation.

In a model of diabetic osteoporosis, the combination of Eldecalcitol and Exendin-4 was found to synergistically induce the polarization of macrophages to the M2 phenotype. researchgate.net This effect was mediated through the PI3K/AKT signaling pathway. researchgate.net The M2 macrophages, in turn, promoted the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs), highlighting a potential mechanism for improving bone formation in diabetic conditions. researchgate.net Similarly, in a study on diabetic periodontitis, Eldecalcitol was observed to alleviate alveolar bone loss by regulating macrophage polarization and improving efferocytosis, the process of clearing apoptotic cells. This action was linked to the modulation of store-operated calcium entry (SOCE) machinery.

These findings suggest that Eldecalcitol can influence the inflammatory microenvironment by directing macrophage polarization towards a pro-resolution and tissue-regenerative state.

Table 1: Effects of Eldecalcitol on Macrophage Polarization

Model System Key Findings Implicated Pathway
Diabetic Osteoporosis Mouse Model Synergistically induced M2 macrophage polarization with Exendin-4. researchgate.net PI3K/AKT researchgate.net

Modulation of Inflammasome Activation in Fibroblasts

Research has illuminated a specific anti-inflammatory mechanism of Eldecalcitol involving the modulation of inflammasome activity in fibroblasts. In a study using human gingival fibroblasts (HGFs), Eldecalcitol demonstrated a protective effect against inflammation-induced cell death. bone-abstracts.orgresearchgate.net

Specifically, Eldecalcitol was found to inhibit pyroptosis, a form of inflammatory cell death, induced by lipopolysaccharide (LPS). bone-abstracts.orgresearchgate.net This inhibition was achieved by targeting the NLRP3 inflammasome, a key multiprotein complex that triggers inflammatory responses. bone-abstracts.org The study revealed that pretreatment with Eldecalcitol effectively suppressed the activation of the NLRP3 inflammasome and the subsequent release of pyroptosis-related proteins, including caspase-1 and IL-1β. bone-abstracts.orgresearchgate.net

The underlying mechanism for this effect was identified as the activation of the Nrf2/HO-1 signaling pathway. bone-abstracts.orgresearchgate.net Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, and its activation by Eldecalcitol leads to the upregulation of heme oxygenase-1 (HO-1), which has anti-inflammatory properties. The therapeutic effect of Eldecalcitol on inhibiting pyroptosis was diminished when an Nrf2 inhibitor was used, confirming the pathway's importance. researchgate.net

Table 2: Eldecalcitol's Effect on Inflammasome Activation in Human Gingival Fibroblasts

Condition Key Effect of Eldecalcitol Mechanistic Pathway
LPS-Induced Inflammation Inhibited NLRP3 inflammasome-dependent pyroptosis. bone-abstracts.orgresearchgate.net Activation of Nrf2/HO-1 signaling. bone-abstracts.orgresearchgate.net

Extraskeletal Research (Mechanistic)

Endothelial Cell Function and Oxidative Stress Mitigation

Preclinical evidence indicates that Eldecalcitol exerts protective effects on the vascular endothelium, mitigating dysfunction associated with hormonal changes and oxidative stress. In a study using ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, Eldecalcitol was shown to prevent endothelial dysfunction. bioscientifica.comnih.gov

The study evaluated flow-mediated dilation (FMD) in the femoral artery, a key indicator of endothelial health, and found that Eldecalcitol treatment ameliorated the reduction in FMD observed in OVX rats. bone-abstracts.orgbioscientifica.com This functional improvement was linked to a significant reduction in oxidative stress within the arterial tissue. Eldecalcitol decreased the expression of Nox4, a subunit of NADPH oxidase which is a major source of reactive oxygen species (ROS), and reduced the levels of nitrotyrosine, a marker of oxidative damage. bone-abstracts.orgbioscientifica.com

Mechanistically, Eldecalcitol was found to improve the coupling of endothelial nitric oxide synthase (eNOS), a state essential for proper nitric oxide production and endothelial function. bone-abstracts.orgbioscientifica.com This was associated with the normalization of the vascular PPARγ/NF-κB signaling pathway. Eldecalcitol increased the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and decreased the expression of the pro-inflammatory transcription factor NF-κB p65 in the femoral artery. bone-abstracts.orgbioscientifica.com These findings suggest an antioxidative effect of Eldecalcitol that helps preserve endothelial function. bioscientifica.comnih.gov

Table 3: Effects of Eldecalcitol on Endothelial Function in Ovariectomized Rats

Parameter Effect of Eldecalcitol Treatment Associated Molecular Changes
Flow-Mediated Dilation (FMD) Ameliorated reduction in FMD. bone-abstracts.org Improved eNOS coupling state. bone-abstracts.orgbioscientifica.com
Oxidative Stress Markers (Nox4, Nitrotyrosine) Reduced expression/content. bone-abstracts.orgbioscientifica.com Increased PPARγ expression. bone-abstracts.orgbioscientifica.com

Skeletal Muscle Atrophy Pathways and Myogenic Cell Formation

Eldecalcitol has demonstrated positive effects on skeletal muscle in various preclinical models, suggesting a role in preventing muscle atrophy and promoting the formation of muscle cells. researchgate.netplos.org

In studies using orchiectomized (ORX) male mice, a model for androgen deficiency-induced muscle loss, Eldecalcitol treatment was effective in preventing muscle atrophy of the gastrocnemius muscle. plos.org This was accompanied by an enhancement of mRNA levels for type I and type IIa muscle fibers. plos.org The molecular mechanism appears to involve the suppression of key muscle atrophy-related genes. The expression levels of MuRF1 and Atrogin-1, two critical ubiquitin ligases in the muscle degradation pathway, were significantly lower in the Eldecalcitol-treated groups. plos.org Further investigation pointed to the involvement of the PI3K/AKT/FOXOs signaling pathway as a potential route through which Eldecalcitol exerts its anti-atrophic effects. plos.org

Eldecalcitol has also been shown to directly promote the formation of myogenic cells. plos.org In vitro studies with C2C12 myogenic cells, an established model for myogenesis, have shown that Eldecalcitol can stimulate the expression of myogenic regulatory factors. These findings indicate that Eldecalcitol may have a direct anabolic effect on muscle cells, contributing to muscle maintenance and regeneration.

Table 4: Effects of Eldecalcitol on Skeletal Muscle in Preclinical Models

Model System Key Findings Implicated Pathway/Mechanism
Orchiectomized (ORX) Mice Prevented muscle atrophy; Enhanced mRNA levels of type I and IIa fibers. plos.org Suppression of MuRF1 and Atrogin-1 expression; Activation of PI3K/AKT/FOXOs signaling. plos.org

Advanced Research Methodologies and Translational Research Concepts

In vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are fundamental in elucidating the molecular mechanisms through which eldecalcitol (B1671164) exerts its effects on bone metabolism. These systems allow for the controlled investigation of cellular responses to the compound, providing insights that are crucial for understanding its therapeutic actions.

Osteoblast and Osteoclast Cell Lines (e.g., MC3T3-E1, RAW 264.7, ATDC5)

Established cell lines are invaluable tools for studying the distinct effects of eldecalcitol on bone-forming osteoblasts and bone-resorbing osteoclasts.

RAW 264.7 cells , a murine macrophage-like cell line, are a standard model for studying osteoclast differentiation. nih.govnih.gov These cells can be stimulated to differentiate into osteoclast-like cells that express tartrate-resistant acid phosphatase (TRAP), a hallmark enzyme of osteoclasts. nih.gov Studies utilizing RAW 264.7 cells have been instrumental in understanding the indirect effects of eldecalcitol on osteoclastogenesis, primarily through its influence on osteoblasts. nih.govnih.gov

ATDC5 cells , a mouse chondrogenic cell line, are used to study cartilage development and endochondral ossification. Research has shown that vitamin D derivatives, including eldecalcitol, can inhibit the proliferation and differentiation of ATDC5 cells in a dose-dependent manner. plos.org This suggests a role for eldecalcitol in modulating chondrocyte activity.

Cell LineCell TypeKey Findings with Eldecalcitol
MC3T3-E1Pre-osteoblastDecreased expression of ALP and RUNX2. nih.govnih.gov Increased RANKL/OPG ratio. nih.govnih.gov
RAW 264.7Macrophage-like (Osteoclast precursor)Used to model osteoclast differentiation in response to factors produced by osteoblasts treated with eldecalcitol. nih.govnih.gov
ATDC5ChondrogenicInhibited proliferation and differentiation in a dose-dependent manner. plos.org

Co-culture Systems Mimicking Bone Microenvironment

To better replicate the complex interactions within the bone microenvironment, co-culture systems involving both osteoblasts and osteoclasts are employed. nih.govresearchgate.net These models allow for the investigation of the paracrine signaling and cell-to-cell contact mechanisms that regulate bone remodeling.

An important finding from co-culture studies is that the effect of eldecalcitol on osteoblasts can be significantly altered by the presence of factors released from resorbing bone. nih.govnih.gov While eldecalcitol alone may inhibit certain aspects of osteoblastic differentiation in vitro, in a co-culture system that includes bone resorption supernatant (BRS), the net effect on osteogenesis can become positive. nih.govnih.gov BRS, which contains molecules released from the bone matrix during osteoclastic activity, can reverse the inhibitory effects of eldecalcitol on osteogenic markers like ALP and RUNX2. nih.gov This highlights the critical role of the local bone microenvironment in dictating the ultimate cellular response to eldecalcitol.

Indirect co-culture systems, where osteoblasts and osteoclasts are physically separated but share the same culture medium, have also been utilized. researchgate.net These experiments have shown that osteoblasts treated with eldecalcitol can restrain osteoclastogenesis. researchgate.net This inhibitory effect is mediated, at least in part, by changes in the expression of EphrinB2 and EphB4, as well as a decrease in the RANKL/OPG ratio in the treated osteoblasts. researchgate.net

Primary Cell Isolation and Culture Techniques

Primary cells, which are isolated directly from tissues, are considered to more closely mimic the in vivo physiological state compared to immortalized cell lines. biocompare.com The isolation of primary bone cells, such as bone marrow-derived mesenchymal stem cells (BMSCs), allows for the study of eldecalcitol's effects on a more biologically relevant cell population. nih.govnih.gov

The process of isolating primary cells typically involves the enzymatic digestion of tissues to create a single-cell suspension. biocompare.com Techniques such as density gradient centrifugation and magnetic-activated cell sorting can then be used to purify specific cell populations. bioivt.comstemcell.com Once isolated, these primary cells can be cultured and used in various assays to assess the impact of eldecalcitol.

Studies using primary BMSCs from ovariectomized rats have shown that eldecalcitol can inhibit cell senescence and improve their osteogenic capacity. nih.gov This effect is linked to the regulation of the SIRT1-Nrf2 signaling pathway. nih.govnih.gov Furthermore, research on primary CD4+ T cells has demonstrated that eldecalcitol can promote the differentiation of regulatory T cells (Tregs), which may contribute to its beneficial effects on bone in diabetic models. nih.gov

In vivo Preclinical Animal Models

Preclinical animal models are essential for evaluating the systemic effects of eldecalcitol on bone health and for understanding its efficacy in a living organism.

Ovariectomized (OVX) Rodent Models for Bone Loss Studies

The ovariectomized (OVX) rodent model is the most widely used animal model for studying postmenopausal osteoporosis. bioscientifica.com Ovariectomy induces estrogen deficiency, leading to accelerated bone loss, which mimics the condition in postmenopausal women. bioscientifica.com This model is considered appropriate by regulatory bodies like the FDA for evaluating agents intended to prevent postmenopausal bone loss. bioscientifica.com

Numerous studies have utilized the OVX rat model to investigate the effects of eldecalcitol. nih.govnih.gov These studies have consistently demonstrated that oral administration of eldecalcitol can prevent bone loss in OVX rats. nih.govbioscientifica.com Micro-computed tomography (μCT) analysis has revealed that eldecalcitol treatment increases bone volume, trabecular number, and bone mineral density (BMD) in these animals. nih.govnih.gov Histological analysis has further shown that eldecalcitol can reduce the number of osteoclasts on the bone surface. nih.gov

In addition to preventing bone loss, research in OVX models has also shed light on the broader systemic effects of eldecalcitol. For example, studies have shown that eldecalcitol can prevent endothelial dysfunction associated with estrogen deficiency in OVX rats. bioscientifica.com It has also been found to inhibit the senescence of bone mesenchymal stem cells in this model. nih.govnih.gov

ParameterEffect of Eldecalcitol in OVX RodentsReference
Bone Volume/Tissue Volume (BV/TV)Increased nih.govnih.gov
Trabecular Number (Tb.N)Increased nih.gov
Bone Mineral Density (BMD)Increased bioscientifica.comnih.gov
Osteoclast Surface/Bone Surface (Oc.S/BS)Decreased nih.gov
Endothelial Function (FMD)Ameliorated reduction bioscientifica.com
BMSC SenescenceInhibited nih.govnih.gov

Genetic Knockout Models (e.g., Cyp27b1-knockout mice) for Specific Pathway Analysis

Genetic knockout models, where a specific gene is inactivated, are powerful tools for dissecting the precise molecular pathways through which a drug acts. The Cyp27b1-knockout (Cyp27b1-/-) mouse model has been particularly valuable in studying the effects of vitamin D analogs like eldecalcitol. plos.orgnih.gov

Cyp27b1 is the gene that encodes the enzyme 1α-hydroxylase, which is responsible for converting 25-hydroxyvitamin D3 into the active form, 1α,25-dihydroxyvitamin D3 (1α,25D3). plos.org Consequently, Cyp27b1-/- mice are congenitally deficient in endogenous 1α,25D3 and exhibit characteristics such as hypocalcemia and osteodystrophy. plos.orgnih.gov However, they have normal vitamin D receptors (VDR) and therefore respond to exogenously administered active vitamin D derivatives. plos.orgnih.gov

Using this model, researchers have been able to analyze the pharmacological effects of eldecalcitol without the confounding influence of endogenous 1α,25D3. plos.orgnih.gov Studies comparing eldecalcitol to alfacalcidol (B1684505) in Cyp27b1-/- mice have revealed that eldecalcitol is more effective at promoting osteogenesis. plos.orgnih.gov Eldecalcitol demonstrated stronger effects on bone calcification, trabecular formation, and cancellous bone density. plos.orgnih.gov These findings suggest that eldecalcitol has a superior osteogenic effect that is independent of its conversion to 1α,25D3, highlighting its direct action on bone tissue. plos.orgnih.gov

Models of Diabetes-Associated Bone Disorders

Eldecalcitol, an active vitamin D3 analog, has been investigated for its therapeutic potential in managing bone disorders associated with diabetes. nih.govresearchgate.netfrontiersin.orgnih.gov In experimental models of diabetes-associated periodontitis (DPD), a condition characterized by severe periodontal destruction, eldecalcitol has demonstrated significant protective effects. frontiersin.orgnih.gov Studies using db/db mice, a model for type 2 diabetes, have shown that oral administration of eldecalcitol can effectively reduce alveolar bone loss. frontiersin.org This protective effect is attributed to its ability to promote osteoblast activity and inhibit the number of osteoclasts. frontiersin.org

Furthermore, research on a type 2 diabetes mellitus (T2DM) mouse model has revealed that eldecalcitol can attenuate bone loss and marrow adiposity. nih.govresearchgate.net It also helps in correcting imbalances in glucose homeostasis and dyslipidemia, and ameliorates damage to pancreatic β-cells and disorders in hepatic glycolipid metabolism. nih.govresearchgate.net Mechanistically, eldecalcitol's beneficial effects are partly dependent on the ratio of Treg subsets. nih.gov It has been shown to promote the differentiation of CD4+ T cells into Treg subsets. nih.gov

Micro-computed tomography (CT) and histological analyses have confirmed that eldecalcitol treatment leads to a significant decrease in alveolar bone loss in both periodontitis and DPD models, with a more pronounced effect in the DPD group. frontiersin.org Immunohistochemistry and TRAP staining have further revealed that eldecalcitol treatment decreases the ratio of receptor activator of nuclear factor-κB ligand (RANKL) to osteoprotegerin (OPG), indicating a shift towards bone formation. frontiersin.org

The table below summarizes the key findings from studies on eldecalcitol in models of diabetes-associated bone disorders.

ModelKey Findings
Diabetes-Associated Periodontitis (DPD) in db/db mice Reduced alveolar bone loss. frontiersin.org
Promoted osteoblast activity. frontiersin.org
Inhibited osteoclast numbers. frontiersin.org
Decreased RANKL/OPG ratio. frontiersin.org
Type 2 Diabetes Mellitus (T2DM) mouse model Attenuated bone loss and marrow adiposity. nih.govresearchgate.net
Corrected imbalanced glucose homeostasis and dyslipidemia. nih.govresearchgate.net
Ameliorated pancreatic β-cell damage. nih.govresearchgate.net
Promoted Treg cell differentiation. nih.gov

Disuse Muscle Atrophy Models

Eldecalcitol has shown promise in mitigating muscle atrophy resulting from disuse. In studies utilizing tail-suspended (TS) mice, a common model for disuse muscle atrophy, eldecalcitol treatment has been found to restore muscle mass and strength. researchgate.net Specifically, it increased grip strength and restored the weights of the gastrocnemius (GAS), tibialis anterior (TA), and soleus (SOL) muscles, which were reduced by tail suspension. researchgate.net

The mechanisms underlying these effects involve the modulation of key signaling pathways and a reduction in oxidative stress. Eldecalcitol has been shown to inhibit the expression of muscle atrophy markers MuRF-1 and Atrogin-1. researchgate.netresearchgate.net It also increases the diameter of myotubes. researchgate.net Furthermore, eldecalcitol has been observed to inhibit the NF-κB signaling pathway by suppressing the expression of P65 and P52 components and preventing the nuclear location of P65. researchgate.net This anti-atrophic effect is dependent on the vitamin D receptor (VDR), as eldecalcitol promotes the binding of VDR to P65 and P52. researchgate.net In orchiectomized mice, a model for androgen deficiency-induced muscle loss, eldecalcitol has been found to prevent muscle loss by suppressing the PI3K/AKT/FOXOs pathway. nih.gov

The table below details the effects of eldecalcitol in disuse muscle atrophy models.

ModelKey Findings
Tail-Suspended (TS) Mice Increased grip strength. researchgate.net
Restored muscle mass in GAS, TA, and SOL muscles. researchgate.net
Inhibited expression of MuRF-1 and Atrogin-1. researchgate.netresearchgate.net
Increased myotube diameter. researchgate.net
Inhibited NF-κB signaling. researchgate.net
Restored impaired oxidative defense system. researchgate.net
Orchiectomized (ORX) Mice Prevented muscle and bone loss. nih.gov
Suppressed PI3K/AKT/FOXOs signaling pathway. nih.gov
Inhibited FOXO1 and FOXO3 transcription factors. nih.gov
Promoted phosphorylation of PI3K and AKT. nih.gov

High-Throughput Screening and Omics Approaches

Gene Expression Profiling (Transcriptomics, qRT-PCR)

Gene expression profiling techniques, including transcriptomics and quantitative real-time polymerase chain reaction (qRT-PCR), have been instrumental in elucidating the molecular mechanisms of eldecalcitol's action. nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.govnih.gov These methods allow for the simultaneous measurement of the expression levels of thousands of genes, providing a global view of the cellular response to eldecalcitol treatment. wikipedia.org

In the context of diabetes-associated bone disorders, qRT-PCR analysis of bone tissue from diabetic mouse models has shown that eldecalcitol treatment significantly increases the mRNA expression of osteogenesis-related factors. nih.gov These include alkaline phosphatase (ALP), runt-related transcription factor 2 (RUNX2), osteocalcin (B1147995) (OCN), and collagen type I (COL1). nih.gov Similarly, in models of disuse muscle atrophy, qRT-PCR has been used to demonstrate that eldecalcitol downregulates the mRNA levels of muscle atrophy markers Atrogin-1 and MuRF-1. researchgate.netresearchgate.netnih.gov

Furthermore, gene expression studies have shed light on the signaling pathways modulated by eldecalcitol. In orchiectomized mice, eldecalcitol was found to inhibit the mRNA expression of transcription factors FOXO1 and FOXO3, key regulators of muscle atrophy. nih.gov In diabetic models, eldecalcitol has been shown to influence the expression of genes involved in T-cell differentiation and calcium signaling, such as STIM1 and ORAI1. nih.gov

The following table summarizes the key genes and pathways identified through gene expression profiling to be modulated by eldecalcitol.

ConditionModelMethodKey Genes/Pathways Modulated
Diabetes-Associated Bone Disorder T2DM mouse modelqRT-PCRUpregulated: ALP, RUNX2, OCN, COL1 nih.gov
qRT-PCRSTIM1, ORAI1 nih.gov
Disuse Muscle Atrophy Tail-Suspended (TS) MiceqRT-PCRDownregulated: MuRF-1, Atrogin-1 researchgate.netresearchgate.net
ImmunofluorescenceInhibited: NF-κB (P65, P52) researchgate.net
Androgen Deficiency-Induced Muscle Loss Orchiectomized (ORX) MiceqRT-PCRDownregulated: MuRF1, Atrogin-1, FOXO1, FOXO3 nih.gov
Western BlotUpregulated: P-PI3K, P-AKT nih.gov
Osteoblast Differentiation MC3T3-E1 cellsRT-qPCRDownregulated: ALP, RUNX2 nih.gov
RT-qPCRUpregulated: RANKL/OPG ratio nih.gov

Proteomics and Protein-Protein Interaction Studies

Proteomics and the study of protein-protein interactions (PPIs) are crucial for understanding the functional consequences of changes in gene expression. creative-proteomics.com While extensive proteomics studies specifically on eldecalcitol are not widely available in the provided search results, related research on vitamin D and its analogs provides a framework for potential applications. Techniques such as co-immunoprecipitation (Co-IP) are used to identify interactions between proteins in vivo. creative-proteomics.com

In the context of eldecalcitol's mechanism, Co-IP assays have been employed to demonstrate the interaction between the vitamin D receptor (VDR) and components of the NF-κB signaling pathway. researchgate.net These studies have shown that eldecalcitol promotes the binding of VDR to the p65 and p52 subunits of NF-κB, leading to the inhibition of NF-κB signaling and its anti-atrophic effects in muscle. researchgate.net This interaction is a key molecular event that translates the binding of eldecalcitol to its receptor into a functional cellular response.

Future proteomics research could further elucidate the broader impact of eldecalcitol on the cellular proteome, identifying novel protein targets and interaction networks that contribute to its therapeutic effects on bone and muscle.

Epigenetic Modifications Research

Epigenetic modifications, such as DNA methylation and histone modifications, are key regulatory mechanisms that can alter gene expression without changing the underlying DNA sequence. cd-genomics.commrc.ac.uk The active form of vitamin D, to which eldecalcitol is an analog, is known to exert some of its effects through epigenetic mechanisms. nih.gov

The liganded vitamin D receptor (VDR) can recruit histone acetyltransferases (HATs), leading to histone acetylation and transcriptional activation of target genes. nih.gov Conversely, VDR can also mediate transcriptional repression through the recruitment of histone deacetylases (HDACs) and other corepressors, which can involve changes in histone methylation. nih.gov For instance, the repression of the CYP27B1 gene by vitamin D involves both histone deacetylation and DNA methylation. nih.gov

While direct research on eldecalcitol's specific impact on the epigenome is not detailed in the provided results, the known epigenetic functions of the VDR suggest that eldecalcitol likely influences the epigenetic landscape of target cells. Future research in this area could investigate how eldecalcitol modulates DNA methylation patterns and specific histone marks at the promoters of genes involved in bone metabolism and muscle function, providing a deeper understanding of its long-term effects.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools used in drug discovery and development to understand the interactions between a drug molecule and its biological target at an atomic level. tarosdiscovery.comkallipos.grschrodinger.com These methods can be used for virtual screening, lead optimization, and to predict the physicochemical properties of a compound. tarosdiscovery.com

For a compound like eldecalcitol, molecular modeling can be employed to study its binding affinity and interaction with the vitamin D receptor (VDR). nih.gov Eldecalcitol is an analog of 1α,25-dihydroxyvitamin D3 and features a hydroxypropyloxy group at the 2β position. nih.govnih.gov While it binds to the VDR with less affinity than the natural ligand, it exhibits a higher affinity for the vitamin D-binding protein (DBP), which contributes to its long half-life in plasma. nih.gov

Ligand-Receptor Docking Simulations

Ligand-receptor docking simulations are computational techniques used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex. In the context of Eldecalcitol, these simulations have been instrumental in elucidating its binding mechanism to its primary target, the Vitamin D Receptor (VDR).

In silico analysis reveals that Eldecalcitol binds tightly to the VDR. nih.gov The unique structural feature of Eldecalcitol, its 3-hydroxypropyloxy (3-HP) group at the 2β position, is crucial for this interaction. nih.govdrugbank.com This group facilitates additional hydrogen bonding and a CH-π interaction within the ligand-binding domain (LBD) of the VDR, contributing to a tighter binding than the endogenous ligand, calcitriol (B1668218). nih.gov While Eldecalcitol is an analog of 1α,25-dihydroxyvitamin D3 (calcitriol), it exhibits a distinct binding profile. drugbank.com Some studies note that Eldecalcitol has a lower binding affinity for the VDR compared to calcitriol, but a significantly higher affinity for the vitamin D-binding protein (DBP) in plasma. drugbank.complos.org

Molecular docking studies have been performed to quantify the binding strength. Using the Glide docking program, a docking score for Eldecalcitol with the VDR has been reported as -15.36 kcal/mol. researchgate.net A broader study validating a molecular docking protocol for the human VDR analyzed 13 known ligands, including Eldecalcitol. nih.gov The docking scores for these established ligands ranged from -11.81 to -16.13, indicating strong binding interactions with the receptor. nih.gov These simulations help to visualize and understand the molecular interactions, such as hydrogen bonds with key amino acid residues like Y143, S237, R274, H305, and H397, that stabilize the ligand within the VDR's binding pocket. nih.gov The actions of Eldecalcitol are confirmed to be VDR-mediated, as studies in VDR gene knockout mice showed no effect from the compound. nih.gov

Table 1: Molecular Docking Scores for VDR Ligands

LigandReported Docking Score (kcal/mol)Reference
Eldecalcitol-15.36 researchgate.net
Known VDR Ligands (Range)-11.81 to -16.13 nih.gov

Molecular Dynamics Simulations

Following docking simulations, Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules in the complex over time. This provides insights into the stability and conformational dynamics of the ligand-receptor interaction.

For the VDR, MD simulations have been conducted to analyze the stability of the receptor when bound to various known ligands, including Eldecalcitol. nih.gov In one such study, simulations were run for a duration of 50 nanoseconds (ns). nih.gov The stability of the VDR-ligand complexes was assessed by calculating the Root Mean Square Deviation (RMSD) of the protein's alpha-carbons over the course of the simulation. nih.gov The results showed that the RMSD values fluctuated around an average value, which is an expected behavior for a stable protein-ligand complex. nih.gov This indicates that Eldecalcitol forms a stable complex with the VDR, reinforcing the findings from docking studies. nih.gov These computational tools are valuable for understanding the dynamic and mechanical properties of VDR complexes. researchgate.net

In silico Prediction of Biological Activity

In silico methods are also used to predict the biological and metabolic fate of a compound, providing crucial information for drug development. These predictions have been particularly insightful for understanding Eldecalcitol's unique pharmacological profile.

Computational tools have also been used to predict the pharmacokinetic properties of Eldecalcitol. One study used the admetSAR 3.0 server to predict its ability to cross the Blood-Brain Barrier (BBB). biorxiv.orgbiorxiv.org The prediction indicated that Eldecalcitol is likely non-permeable, with a probability of 0%. biorxiv.org

Furthermore, the biological activity of Eldecalcitol in regulating gene expression can be correlated with computational findings. The binding of Eldecalcitol to the VDR leads to the regulation of target gene transcription. tandfonline.com In vitro assays have confirmed that Eldecalcitol induces marked VDR-dependent transcriptional activity of the CYP24A1 gene at a concentration of 10⁻⁸ M. plos.org This aligns with the computational models that show Eldecalcitol acting as a VDR agonist. nih.gov

Table 2: In silico Predictions for Eldecalcitol

Predicted PropertyFindingImplicationReference
Metabolism by CYP24A1Poor substrate; binding is interfered by the 3-HP group.Resistant to degradation, leading to prolonged efficacy. nih.govmdpi.com
Blood-Brain Barrier (BBB) PermeabilityPredicted to be non-permeable.Suggests limited direct effects on the central nervous system. biorxiv.orgbiorxiv.org

Comparative Academic Studies with Other Vitamin D Analogs Mechanistic Focus

Differential VDR/DBP Binding and Its Mechanistic Consequences

The interaction of eldecalcitol (B1671164) with the vitamin D receptor (VDR) and the vitamin D-binding protein (DBP) is a cornerstone of its unique pharmacological profile, distinguishing it from its parent compound, calcitriol (B1668218), and other analogs like alfacalcidol (B1684505). nih.govfrontiersin.org

Eldecalcitol exhibits a lower binding affinity for the VDR compared to calcitriol. nih.govdrugbank.com However, it demonstrates a significantly higher affinity for DBP. nih.govdrugbank.comnih.gov This strong binding to DBP contributes to a longer plasma half-life for eldecalcitol, enhancing its stability and sustained presence in the circulation. nih.govplos.org The 3-hydroxypropyloxy group at the 2β-position of eldecalcitol is crucial for this tight interaction with DBP. nih.gov

The consequences of these differential binding affinities are profound. The high affinity for DBP is thought to contribute to eldecalcitol's potent in vivo effects, despite its weaker VDR binding. nih.gov It has been hypothesized that the sustained plasma levels allow for more effective delivery to target tissues. frontiersin.org Furthermore, the specific interaction with the VDR, stabilized by the 3-hydroxypropyloxy group, leads to a highly effective VDR-eldecalcitol complex, contributing to its high efficacy. nih.gov This unique binding profile also results in a weaker suppression of parathyroid hormone (PTH) compared to calcitriol, an effect that may be beneficial in certain therapeutic contexts. nih.govwikipedia.org

CompoundVDR Binding Affinity (Relative to Calcitriol)DBP Binding Affinity (Relative to Calcitriol)Key Mechanistic Consequence
EldecalcitolLower (approx. 44.6%) nih.govHigher (approx. 421.9%) nih.govLonger plasma half-life, sustained action, weaker PTH suppression. nih.govnih.govplos.org
Calcitriol100% (Reference)100% (Reference)Potent but shorter-acting, stronger PTH suppression. nih.govnih.gov
AlfacalcidolRequires conversion to calcitriol to be active. oup.comN/A (acts as a prodrug)Effects are mediated by calcitriol. oup.com

Divergent Effects on Specific Signaling Pathways

Eldecalcitol modulates key signaling pathways involved in bone metabolism, often with divergent effects compared to other vitamin D analogs. A primary example is its regulation of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)/Osteoprotegerin (OPG) system.

While active vitamin D compounds, including calcitriol, are known to enhance RANKL expression in osteoblastic cells in vitro, leading to osteoclast formation and bone resorption, eldecalcitol demonstrates a suppressive effect on RANKL expression in vivo. nih.govtandfonline.comnih.gov Studies in mice have shown that eldecalcitol administration leads to a downregulation of the RANKL/OPG ratio in bone tissues, thereby inhibiting bone resorption. oup.comsci-hub.se This discrepancy between in vitro and in vivo findings suggests a more complex regulatory mechanism. It has been proposed that eldecalcitol promotes the differentiation of RANKL-rich preosteoblasts into RANKL-poor mature osteoblasts, effectively reducing the number of RANKL-expressing cells on the bone surface. scispace.comresearchgate.net

Furthermore, eldecalcitol has been shown to influence other signaling molecules. It can induce the expression of Sphingosine-1-phosphate receptor 1 (S1PR1) and suppress Sphingosine-1-phosphate receptor 2 (S1PR2) in preosteoclasts, which may stimulate their mobilization from the bone marrow into the blood circulation. scispace.com

In comparison to calcitriol, eldecalcitol requires a higher concentration to stimulate the expression of target genes in the kidneys and bones, such as VDR, TRPV5, and FGF-23. nih.gov However, its potency in stimulating target genes in the intestine, like TRPV6 and calbindin-D9k, is comparable to that of calcitriol. plos.orgnih.gov This tissue-selective activity is a key feature of eldecalcitol's action.

Contrasting Cellular Responses in Bone Cells and Other Tissues

The differential effects of eldecalcitol on signaling pathways translate into contrasting cellular responses in bone cells and other tissues when compared to other vitamin D analogs.

In bone cells:

Osteoclasts: Eldecalcitol potently inhibits osteoclast activity and reduces their number, leading to a decrease in bone resorption. wikipedia.orgnih.govscispace.com This is a more pronounced effect than that observed with alfacalcidol. nih.govscispace.comnih.gov This inhibitory action is mediated, at least in part, by the suppression of RANKL expression in osteoblasts. nih.gov

Osteoblasts: The effect of eldecalcitol on osteoblasts is more nuanced. In vitro studies have shown that eldecalcitol can inhibit osteoblastic differentiation. nih.govnih.gov However, in a microenvironment that mimics in vivo conditions with the presence of bone resorption supernatant, the net effect on osteogenesis becomes positive. nih.govnih.gov In animal models, eldecalcitol has been shown to maintain bone formation markers while strongly suppressing bone resorption, and in some contexts, even increase bone formation rate. nih.govscispace.com Compared to alfacalcidol, eldecalcitol demonstrates a similar effect on bone formation. nih.gov

In other tissues:

Intestine: Eldecalcitol strongly induces the expression of genes involved in calcium absorption, such as ECaC2 and calbindin-D9k, to a greater extent than alfacalcidol. plos.org This leads to enhanced intestinal calcium absorption. wikipedia.org

Parathyroid Gland: Eldecalcitol exhibits a weaker suppressive effect on parathyroid hormone (PTH) secretion compared to calcitriol. frontiersin.orgwikipedia.org

Cell/TissueEldecalcitol EffectComparison with Other Analogs
OsteoclastsPotent inhibition of activity and number. wikipedia.orgscispace.comMore potent than alfacalcidol in suppressing resorption. nih.gov
OsteoblastsIn vitro inhibition, but positive net effect on osteogenesis in a bone microenvironment. nih.govnih.govSimilar effect on bone formation as alfacalcidol. nih.gov
IntestineStrongly enhances calcium absorption. plos.orgwikipedia.orgStronger induction of calcium transport genes than alfacalcidol. plos.org
Parathyroid GlandWeakly suppresses PTH secretion. frontiersin.orgwikipedia.orgLess suppressive on PTH than calcitriol. frontiersin.org

Structure-Activity Relationships Explaining Potency Differences

The distinct pharmacological profile of eldecalcitol is intrinsically linked to its unique chemical structure, particularly the presence of a 3-hydroxypropyloxy group at the 2β-position of the A-ring of calcitriol. drugbank.comnih.govwikipedia.org This modification is the primary determinant of its altered binding affinities and subsequent biological activities.

This 3-hydroxypropyloxy group is responsible for:

Enhanced DBP Binding: It facilitates a tight interaction with DBP, leading to increased stability in the circulation. nih.gov

Resistance to Metabolism: The 3-hydroxypropyloxy group interferes with the binding of eldecalcitol to CYP24A1, the enzyme responsible for vitamin D catabolism. nih.gov This resistance to degradation further prolongs its activity in target tissues. physiology.org

In contrast, other analogs like paricalcitol, a synthetic vitamin D2 analog, also act through the VDR but have different structural modifications that lead to their own unique profiles of VDR activation and subsequent biological effects. aetna.com The exploration of structure-activity relationships through the synthesis of various eldecalcitol analogs, including epimers, has been crucial in understanding the precise mechanisms behind its enhanced activity on bone. clockss.org

Future Research Directions in Eldecalcitol Academic Inquiry

Exploration of Undiscovered Signaling Pathways

While the primary mechanism of eldecalcitol (B1671164) involves the vitamin D receptor (VDR), there is growing evidence suggesting its influence extends to other signaling pathways. ontosight.aifrontiersin.org Future research should focus on identifying and characterizing these non-classical pathways. For instance, studies have indicated that eldecalcitol may modulate the SIRT1-Nrf2 signaling pathway, which is involved in cellular senescence and oxidative stress. frontiersin.orgnih.gov Further investigation into this and other potential pathways, such as the PI3K-AKT/FOXOs pathway implicated in muscle atrophy, could reveal novel mechanisms underlying its therapeutic effects. nih.gov Recent research has also pointed towards eldecalcitol's involvement in regulating the store-operated calcium entry (SOCE) signaling pathway to promote Treg cell differentiation, suggesting immunomodulatory roles that warrant deeper exploration. nih.gov Unraveling these complex signaling networks will provide a more comprehensive understanding of eldecalcitol's biological activities beyond its established effects on bone metabolism. researchgate.netmdpi.com

Advanced Structural Biology Studies of Eldecalcitol-VDR/DBP Complexes

The interaction of eldecalcitol with the vitamin D receptor (VDR) and the vitamin D-binding protein (DBP) is central to its action. drugbank.comnih.gov While some data exists, high-resolution structural studies of the eldecalcitol-VDR and eldecalcitol-DBP complexes are crucial for a detailed mechanistic understanding. Advanced techniques such as cryo-electron microscopy and X-ray crystallography could provide atomic-level insights into how the unique 3-hydroxypropyloxy group of eldecalcitol influences its binding affinity and conformational changes in these proteins. nih.govphysiology.org In silico analysis has suggested that this side group contributes to additional hydrogen bonding and CH-π interactions, leading to tighter binding to both VDR and DBP. nih.gov Elucidating the precise structural basis for these interactions could explain its prolonged half-life and potent biological activity. drugbank.comresearchgate.net Furthermore, understanding the structural differences in how eldecalcitol and other vitamin D analogs bind to the VDR could shed light on their differential effects on gene transcription. physiology.orgnih.gov

Development of Novel Analytical Methodologies for Research Applications

To facilitate in-depth research into eldecalcitol's pharmacokinetics, metabolism, and cellular actions, the development of more sensitive and specific analytical methodologies is essential. Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are widely used for detecting eldecalcitol in biological samples. nih.govnih.gov However, the very low therapeutic concentrations of eldecalcitol present a challenge. nih.gov Future efforts could focus on refining these techniques to achieve even lower limits of quantification, enabling more precise measurements in various tissues and cellular compartments. google.com Innovations in sample preparation, such as improved liquid-liquid extraction methods, and the use of advanced mass spectrometry platforms could enhance the accuracy and throughput of eldecalcitol analysis. nih.govresearchgate.net The development of novel derivatization reagents could also improve detection in HPLC or LC/MS(/MS) analyses. researchgate.net These advancements will be critical for detailed pharmacokinetic modeling and for correlating drug levels with specific molecular and cellular responses.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, holds immense potential for unraveling the comprehensive mechanistic understanding of eldecalcitol's action. By combining these "multi-omics" datasets, researchers can construct detailed molecular maps of the cellular responses to eldecalcitol. For example, transcriptomic analysis can identify genes regulated by eldecalcitol, while proteomics can reveal changes in protein expression and post-translational modifications. frontiersin.org Metabolomic profiling can then connect these changes to alterations in cellular metabolism. This integrated approach can help identify novel drug targets and biomarkers associated with eldecalcitol's efficacy. frontiersin.org Such studies could confirm and expand upon findings that eldecalcitol influences pathways like the PI3K-AKT and cAMP signaling pathways. researchgate.net

Investigation of Tissue-Specific Responses at a Molecular Level

Eldecalcitol exhibits differential effects on various tissues, including bone, intestine, and kidney. researchgate.netnih.gov Future research should delve into the molecular basis of these tissue-specific responses. This could involve analyzing gene expression profiles, VDR occupancy, and downstream signaling events in different cell types, such as osteoblasts, osteoclasts, and intestinal epithelial cells. ontosight.aispandidos-publications.com For instance, studies have shown that eldecalcitol can induce "minimodeling," a process of focal bone formation without prior resorption, and this effect may be more pronounced in certain bone regions like the epiphyses. mdpi.com Understanding why eldecalcitol preferentially affects certain tissues or cell populations will be key to optimizing its therapeutic use and potentially identifying new applications. mdpi.comnih.gov

Design of Next-Generation Vitamin D Analogs Based on Eldecalcitol's Unique Properties

The unique pharmacological profile of eldecalcitol, characterized by its potent inhibition of bone resorption and high affinity for DBP, makes it an excellent template for the design of next-generation vitamin D analogs. drugbank.comnih.govfrontiersin.org Future research in medicinal chemistry could focus on synthesizing novel compounds that retain or enhance the beneficial properties of eldecalcitol while potentially minimizing any undesirable effects. nih.gov By systematically modifying the chemical structure, particularly the side chain at the 2β position, it may be possible to develop analogs with even greater tissue selectivity, improved metabolic stability, or novel biological activities. researchgate.netmdpi.com The insights gained from advanced structural and multi-omics studies will be invaluable in guiding the rational design of these new therapeutic agents. plos.orgnih.gov

Q & A

Q. What are the standard methodologies for assessing Eldecalcitol’s efficacy in preclinical osteoporosis models?

Preclinical studies should combine dual-energy X-ray absorptiometry (DXA) for bone mineral density (BMD) measurement with histomorphometric analysis to evaluate bone remodeling. For example, in ovariectomized (OVX) rat models, lumbar BMD increases and urinary calcium excretion patterns can be monitored to compare Eldecalcitol’s effects against controls like alfacalcidol. Histomorphometry should quantify osteoclast numbers and bone resorption parameters (e.g., eroded surface) while assessing bone formation markers (e.g., osteocalcin) .

Q. How should researchers design dose-response studies for Eldecalcitol in animal models?

Dose-response studies must account for Eldecalcitol’s narrow therapeutic window due to hypercalcemia risks. A phased approach is recommended:

  • Phase 1: Test doses ranging from 0.01–0.1 µg/kg/day to identify thresholds for calcium metabolism disruption.
  • Phase 2: Use micro-CT imaging to quantify cortical bone geometry (e.g., cross-sectional area, cortical thickness) and biomechanical properties (e.g., section modulus) at optimal doses .

Q. What are the critical controls required in comparative studies of Eldecalcitol and other vitamin D analogs?

Include both positive controls (e.g., alfacalcidol, calcitriol) and vehicle controls. Monitor serum calcium, urinary calcium excretion, and bone turnover markers (e.g., CTX-1 for resorption, P1NP for formation) to distinguish skeletal-specific effects from systemic calcium modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in Eldecalcitol’s effects on bone formation across experimental models?

Discrepancies arise from differences in study timing and model systems. For instance, Eldecalcitol increased bone formation rates in OVX rats 3 months post-ovariectomy but suppressed formation in acute models. To reconcile this, use longitudinal histomorphometry with staggered timepoints and differentiate between remodeling (resorption-coupled) and modeling-based formation (e.g., focal mini-modeling observed in rat trabeculae) .

Q. What advanced imaging techniques are optimal for evaluating Eldecalcitol’s impact on bone microarchitecture?

High-resolution peripheral quantitative CT (HR-pQCT) or clinical multidetector CT can quantify 3D trabecular and cortical parameters. In a 193-patient trial, Eldecalcitol improved femoral neck cross-sectional moment of inertia (CSMI) and section modulus, indicating enhanced resistance to bending forces. Pair imaging with finite element analysis (FEA) to simulate biomechanical outcomes .

Q. How do in vitro mechanisms of Eldecalcitol differ from in vivo outcomes, and what experimental strategies address this gap?

In vitro studies show Eldecalcitol suppresses osteoclastogenesis via RANKL inhibition, but in vivo data reveal complex interactions with calcium homeostasis. To bridge this, use co-culture systems (osteoblast-osteoclast) with calcium flux assays and validate findings in transgenic mice lacking vitamin D receptor (VDR) in specific bone cell populations .

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing Eldecalcitol’s dual effects on bone resorption and formation?

Multivariate regression models should account for confounding variables (e.g., baseline BMD, calcium intake). For time-series data (e.g., serial BMD measurements), mixed-effects models or repeated-measures ANOVA are suitable. Sensitivity analyses must test robustness against outliers, especially in studies with hypercalcemia events .

Q. How can researchers mitigate hypercalcemia-related bias in Eldecalcitol trials?

Stratify randomization by baseline serum calcium levels and implement adaptive dosing protocols. Use ion-selective electrodes for frequent calcium monitoring and predefine criteria for dose adjustment or exclusion. In preclinical studies, pair Eldecalcitol with low-calcium diets to isolate skeletal effects .

Data Interpretation and Knowledge Gaps

Q. Why does Eldecalcitol exhibit stronger skeletal effects than intestinal calcium absorption compared to other vitamin D analogs?

Proposed mechanisms include tissue-selective VDR modulation and prolonged half-life due to hydroxylation resistance. To test this, compare Eldecalcitol’s pharmacokinetics in bone vs. intestinal tissues using radiolabeled tracers in animal models .

What are the unresolved questions regarding Eldecalcitol’s extraskeletal effects, such as muscle function?

Preliminary data suggest Eldecalcitol improves muscle strength in elderly patients, but causality remains unproven. Future studies should integrate dynamometry, gait analysis, and muscle biopsy-derived markers (e.g., myosin heavy chain isoforms) in randomized trials with placebo controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.